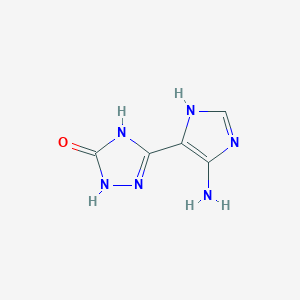
4-(Diethylamino)methyl-3-methoxydibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds that consist of fused benzene and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybiphenyl, under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the dibenzofuran core using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a suitable base.
Final Assembly: The final step involves the coupling of the ethylated and methoxylated dibenzofuran with ethanamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Aplicaciones Científicas De Investigación
N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)methanamine
- N-Propyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)propanamine
Uniqueness
N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine is unique due to its specific structural features, such as the presence of both ethyl and methoxy groups on the dibenzofuran core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
42840-14-2 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-ethyl-N-[(3-methoxydibenzofuran-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H21NO2/c1-4-19(5-2)12-15-16(20-3)11-10-14-13-8-6-7-9-17(13)21-18(14)15/h6-11H,4-5,12H2,1-3H3 |
Clave InChI |
SCSODCHSVQKTNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


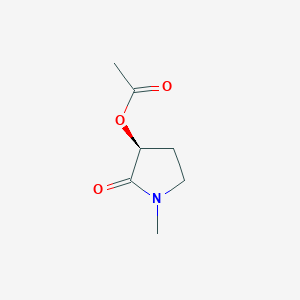

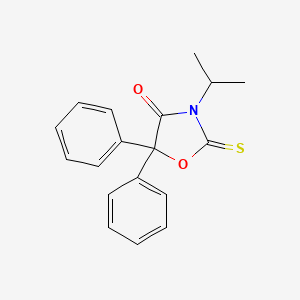
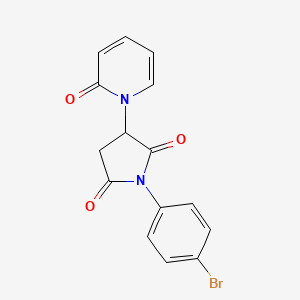
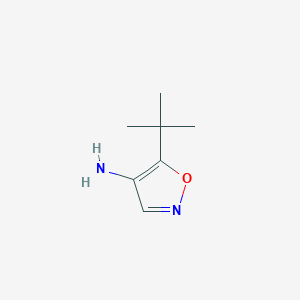
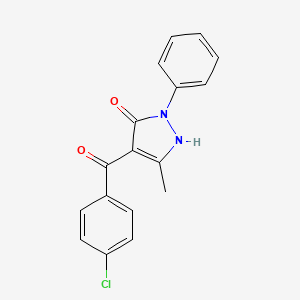
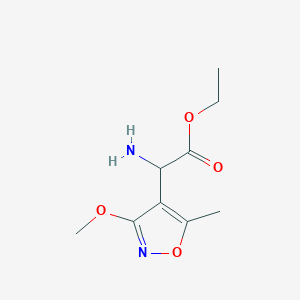
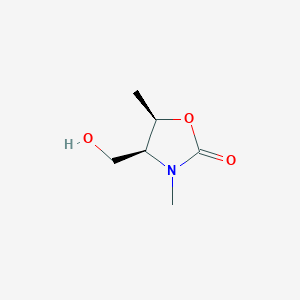
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
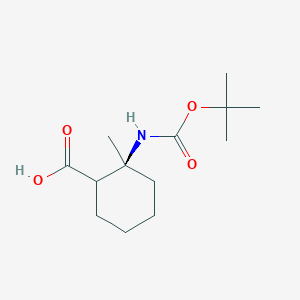
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
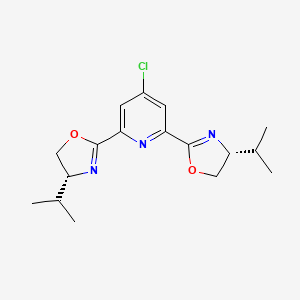
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
